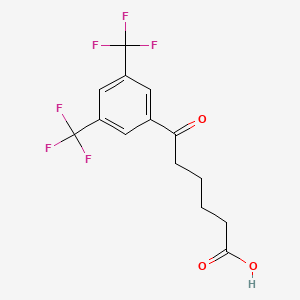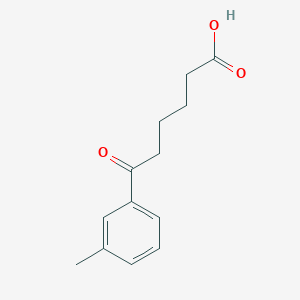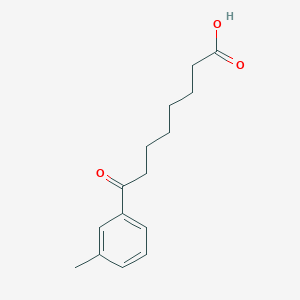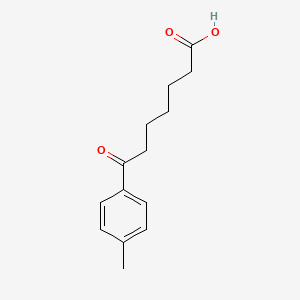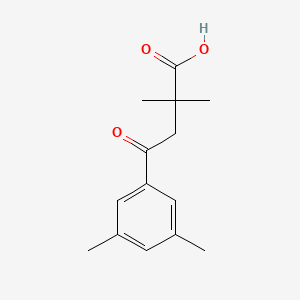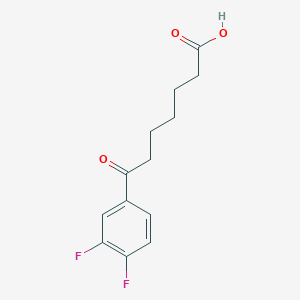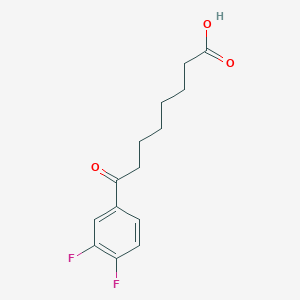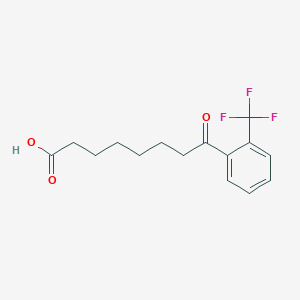
8-Oxo-8-(2-trifluoromethylphenyl)octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Oxo-8-(2-trifluoromethylphenyl)octanoic acid is a chemical compound with the molecular formula C15H17F3O3 . It is used for research and development .
Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 17 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms . The exact structure can be found in databases like PubChem and ChemSpider .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not detailed in the available resources. More research may be needed to fully understand its reactivity .Physical and Chemical Properties Analysis
This compound has a molecular weight of 302.28900 and a density of 1.218g/cm3 . Its boiling point is 420.1ºC at 760 mmHg . More detailed physical and chemical properties can be found in databases like PubChem and Chemsrc .Wissenschaftliche Forschungsanwendungen
Biomedical Applications : Copolyesters of 8-(3-hydroxyphenyl)octanoic acid and 4-hydroxybenzoic acid or its brominated derivative have been synthesized for potential biomedical applications. These polymers, with hydrolytically degradable aliphatic carbonyl groups and better crystallinity compared to poly(hydroxyalkanoate)s, exhibit interesting properties, including a birefringent melt with opalescence and worm-like texture of a nematic phase, making them suitable for specific biomedical uses (Abraham, Prasad, Pillai & Ravindranathan, 2002).
Thermal Properties in Polymer Synthesis : Research on the thermal alteration of cyclic fatty acids, like methyl 8-[2-(cis-pent-2'-enyl)-3-oxo-cis-cyclopent-4-enyl] octanoate, has shed light on the thermal behavior of these compounds, which is crucial in understanding their stability and usability in polymer synthesis (Vick, Zimmerman & Weisleder, 1979).
Liquid Crystalline Behavior : The study of 8-[4′-propoxy (1,1-biphenyl)-yloxy]-octanoic acid highlights its thermotropic liquid crystalline behavior, which is significant for applications in liquid crystal displays and other related technologies. The research details the synthesis and characterization of this compound, emphasizing its phase transition and liquid crystalline properties (Cai Li, 2009).
Environmental Biotechnology : The biotransformation of 8:2 fluorotelomer alcohol to perfluorocarboxylic acids, including perfluorooctanoic acid, in soil and by soil bacteria, has been studied. This research is vital in understanding the environmental fate and biodegradation of fluorotelomer-based compounds, with implications for pollution control and environmental remediation (Liu, Lee, Nies, Nakatsu & Turcot, 2007).
Bio-Lubricant Production : Research into the synthesis of dioxo-dioxane and dioxo-dioxepane ethyl oleate derivatives as bio-lubricant base stocks is significant. This study shows the potential of using derivatives of octanoic acid in producing environmentally friendly lubricants with properties comparable to commercial lubricants (Wahyuningsih & Kurniawan, 2020).
Wirkmechanismus
Safety and Hazards
Safety data sheets indicate that 8-Oxo-8-(2-trifluoromethylphenyl)octanoic acid should be handled with care. Precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in well-ventilated areas . More detailed safety information can be found in the provided safety data sheet .
Eigenschaften
IUPAC Name |
8-oxo-8-[2-(trifluoromethyl)phenyl]octanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3O3/c16-15(17,18)12-8-6-5-7-11(12)13(19)9-3-1-2-4-10-14(20)21/h5-8H,1-4,9-10H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMJOXYUWMHCHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCCC(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645406 |
Source


|
| Record name | 8-Oxo-8-[2-(trifluoromethyl)phenyl]octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-04-3 |
Source


|
| Record name | 8-Oxo-8-[2-(trifluoromethyl)phenyl]octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
